molecular formula C10H10N2 B11919714 2,6-Dimethylquinazoline

2,6-Dimethylquinazoline

Cat. No.: B11919714
M. Wt: 158.20 g/mol
InChI Key: BCYFJNMFBCOSJG-UHFFFAOYSA-N
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Description

2,6-Dimethylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with two methyl groups attached at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with acetone under acidic conditions. Another method includes the reaction of 2,6-dimethylaniline with formamide in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylquinazoline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, quinazoline derivatives can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methyl groups at the 2nd and 6th positions influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2,6-dimethylquinazoline

InChI

InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)6-11-8(2)12-10/h3-6H,1-2H3

InChI Key

BCYFJNMFBCOSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)C

Origin of Product

United States

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